molecular formula C12H17NO2 B8655299 N-(2,6-Dimethylphenyl) alanine methyl ester

N-(2,6-Dimethylphenyl) alanine methyl ester

Cat. No.: B8655299
M. Wt: 207.27 g/mol
InChI Key: NEOYGRJJOGVQPO-JTQLQIEISA-N
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Description

N-(2,6-Dimethylphenyl) alanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group attached to the carboxyl group of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl) alanine methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-2-aminopropionic acid and 2,6-dimethylaniline.

    Coupling Reaction: The amino group of (S)-2-aminopropionic acid is coupled with 2,6-dimethylaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting product is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl) alanine methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dimethylphenyl) alanine methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl) alanine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or bind to neurotransmitter receptors, altering their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[(2,6-Dimethylphenyl)amino]propionic acid: The non-esterified form of the compound.

    ®-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester: The enantiomer of the compound.

    2-[(2,6-Dimethylphenyl)amino]acetic acid methyl ester: A structurally similar compound with a different amino acid backbone.

Uniqueness

N-(2,6-Dimethylphenyl) alanine methyl ester is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2S)-2-(2,6-dimethylanilino)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3/t10-/m0/s1

InChI Key

NEOYGRJJOGVQPO-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6 g-moles of 2,6-dimethylaniline, 6.6 g-moles of NaHCO3 and 18.0 g-moles of α-bromopropionic acid methyl ester are placed together and heated slowly, with stirring, for 1 hour upto 120°-125° C. bath temperature. As CO2 is evolved, stirring of the mixture at this temperature is continued for 18 hours. The mixture is subsequently cooled, the inorganic constituents are filtered off, and the filtrate distilled in a water-jet vacuum (ca. 10- 12 Torr). After removal of the excess α-bromopropionic acid methyl ester, the resulting yield is 990.3 g (79.6% of theory) of final product, which boils at 133°-134° (12 Torr).
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Synthesis routes and methods II

Procedure details

Furthermore, the reaction of 2,6-dimethylaniline at 120°-125° C., in the presence of sodium bicarbonate as an acid-binding agent, with a three-fold molar excess of methyl 2-bromopropionate has been disclosed in U.S. Pat. No. 4,008,066. With this process, N-(1'-methoxycarbonylethyl)-2,6-dimethylaniline is obtained in a yield of 79.6% of theory.
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Synthesis routes and methods III

Procedure details

The preparation of metalaxyl is published in the CH-PS 607,888, according to which 2,6-dimethylaniline is first reacted with methyl DL-α-bromopropionate in the presence of sodium hydrogen carbonate as acid binding agent, then methyl N-(2,6-dimethylphenyl)-DL-alaninate thus obtained is acylated with methoxyacetyl chloride to give metalaxyl.
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